molecular formula C18H21N7O3 B2847196 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1058237-11-8

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Katalognummer: B2847196
CAS-Nummer: 1058237-11-8
Molekulargewicht: 383.412
InChI-Schlüssel: IOHVBNYYHZBRDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a notable member of the triazolo-pyridazine class of compounds, which have attracted significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N6O3C_{18}H_{22}N_{6}O_{3}. The compound features a piperazine ring linked to a triazolo-pyridazine moiety and a dimethoxyphenyl substituent. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that compounds within the triazolo-pyridazine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazolo and pyridazine moieties are associated with enhanced cytotoxicity through interactions with proteins involved in cell proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins .
  • Case Study : In a study evaluating various substituted derivatives of triazolo-pyridazines against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds demonstrated IC50 values significantly lower than that of standard chemotherapeutics like cisplatin . This suggests that this compound may possess potent anticancer effects.
CompoundCell LineIC50 (µM)
4-[Triazolo-Pyridazin]MCF-70.15 ± 0.08
4-[Triazolo-Pyridazin]MDA-MB-2310.83 ± 0.07

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory activities. Research has indicated that derivatives containing similar structural features can inhibit pro-inflammatory cytokines and pathways . This suggests potential applications in treating inflammatory diseases.

Binding Affinity Studies

Binding affinity studies are crucial for understanding the interaction between the compound and its biological targets. Techniques such as molecular docking simulations have been employed to predict how well the compound binds to specific receptors or enzymes involved in disease pathways .

Cytotoxicity Assessment

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In preliminary studies, this compound was tested against human embryonic kidney cells (HEK-293), showing low toxicity levels . This indicates a favorable safety profile for further development.

Eigenschaften

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-27-14-9-13(10-15(11-14)28-2)20-18(26)24-7-5-23(6-8-24)17-4-3-16-21-19-12-25(16)22-17/h3-4,9-12H,5-8H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHVBNYYHZBRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.